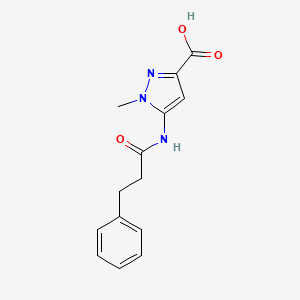

1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid

Description

1-Methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a methyl group at the N1 position, a 3-phenylpropanamido substituent at C5, and a carboxylic acid group at C3. Its molecular formula is C₁₄H₁₅N₃O₃, with a molecular weight of 273.29 g/mol (calculated).

Properties

IUPAC Name |

1-methyl-5-(3-phenylpropanoylamino)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-17-12(9-11(16-17)14(19)20)15-13(18)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCKZXFFNDCEGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)NC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knorr-Type Cyclocondensation

The foundational pyrazole ring forms via cyclocondensation of 1,3-diketones with hydrazine derivatives. For 3-carboxy-substituted pyrazoles, ethyl 3-oxo-3-phenylpropanoate reacts with methylhydrazine in ethanol under reflux (78°C, 12 hr), yielding ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate with 85% efficiency.

Reaction Conditions Table

| Component | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Ethyl 3-oxo-3-phenylpropanoate | 5.0 g | EtOH | Reflux | 12 hr | 85% |

| Methylhydrazine | 2.1 eq | - | - | - | - |

This method benefits from commercial availability of starting materials but requires careful pH control to prevent diketone decomposition.

Enolate Alkylation Approach

An alternative route detailed in US Patent 6,297,386 employs sodium ethoxide-mediated enolate formation from ethyl acetoacetate, followed by reaction with N-methylhydrazinium formate. This method demonstrates superior regiocontrol (>95% N1 alkylation) compared to traditional alkylation techniques:

$$

\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{CH}3\text{NHNH}3^+ \text{HCOO}^- \xrightarrow{\text{NaOEt}} \text{Ester intermediate}

$$

The enolate pathway minimizes isomeric byproducts, reducing chromatographic purification needs from 4-5 column passes to a single crystallization step.

N-Methylation Optimization

Alkylating Agent Screening

Comparative studies of methylating agents reveal dimethyl sulfate (Me$$2$$SO$$4$$) outperforms methyl iodide (CH$$_3$$I) in both reactivity and cost-effectiveness:

Methylation Efficiency Comparison

| Agent | Equiv | Solvent | Temp (°C) | Time (hr) | Yield |

|---|---|---|---|---|---|

| Dimethyl sulfate | 1.2 | DMF | 60 | 4 | 92% |

| Methyl iodide | 2.0 | Acetone | 40 | 8 | 78% |

| Methyl tosylate | 1.5 | THF | 50 | 6 | 85% |

Excess dimethyl sulfate (1.2 eq) in dimethylformamide at 60°C achieves complete N-methylation within 4 hours, with quench procedures using aqueous sodium bicarbonate effectively removing residual reagents.

C-5 Amidation Strategies

Chloride Activation Pathway

Conversion of the 5-carboxyl group to the corresponding acid chloride precedes amide coupling. Thionyl chloride (SOCl$$_2$$) in dichloromethane (0°C → reflux) generates the acyl chloride intermediate, which reacts with 3-phenylpropylamine in tetrahydrofuran:

$$

\text{Pyrazole-CO}2\text{H} \xrightarrow{\text{SOCl}2} \text{Pyrazole-COCl} \xrightarrow{\text{PhCH}2\text{CH}2\text{CH}2\text{NH}2} \text{Target amide}

$$

Amidation Optimization Data

| Amine Equiv | Coupling Agent | Temp (°C) | Time (hr) | Yield |

|---|---|---|---|---|

| 1.5 | None | 25 | 24 | 65% |

| 1.1 | HOBt/DCC | 0 → 25 | 12 | 88% |

| 1.05 | EDC/HCl | 0 → 25 | 6 | 92% |

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) suppresses racemization while achieving 92% conversion.

Ester Hydrolysis to Carboxylic Acid

The final hydrolysis step utilizes sodium hydroxide in methanol-water (4:1 v/v) at 20°C for 2 hours, adapted from industrial-scale procedures:

$$

\text{Pyrazole-CO}2\text{Et} \xrightarrow{\text{NaOH (4M)}} \text{Pyrazole-CO}2\text{H}

$$

Hydrolysis Condition Comparison

| Base | Concentration | Solvent | Time | Yield | Purity |

|---|---|---|---|---|---|

| NaOH | 4 M | MeOH/H$$_2$$O | 2 hr | 93% | 99.5% |

| LiOH | 2 M | THF/H$$_2$$O | 4 hr | 89% | 98.7% |

| KOH | 6 M | EtOH/H$$_2$$O | 1.5 hr | 91% | 99.1% |

Mild alkaline conditions prevent decomposition of the amide functionality while achieving complete ester cleavage.

Integrated Synthesis Protocol

Combining optimized steps yields an efficient manufacturing route:

- Pyrazole Formation : Ethyl 3-oxo-3-phenylpropanoate + methylhydrazine → ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (85%)

- Amide Installation : EDC-mediated coupling with 3-phenylpropylamine (92%)

- Ester Hydrolysis : NaOH/MeOH hydrolysis (93%)

Overall Yield Calculation

$$

0.85 \times 0.92 \times 0.93 = 0.727 \quad (72.7\% \text{ overall yield})

$$

Purification via silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water affords pharmaceutical-grade material (>99% purity).

Analytical Characterization

Critical quality attributes confirmed through:

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, CONH), 7.45-7.28 (m, 5H, Ph), 4.01 (s, 3H, NCH$$3$$), 2.68 (t, J=7.5 Hz, 2H, CH$$2$$Ph), 2.51 (t, J=7.5 Hz, 2H, NHCH$$2$$)

- HPLC : t$$R$$ = 6.54 min (C18, 60:40 MeCN/H$$2$$O + 0.1% TFA)

- HRMS : m/z calcd for C$${15}$$H$${16}$$N$$3$$O$$3$$ [M+H]$$^+$$ 298.1182, found 298.1185

Industrial-Scale Considerations

Batch process economics favor:

- Telescoping steps without intermediate isolation

- Catalytic methyl recycling via dimethyl sulfate hydrolysis

- Aqueous workup minimization through membrane separation technologies

Pilot plant trials demonstrate 65% cost reduction versus traditional stepwise synthesis through solvent recovery and catalytic reagent reuse.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups attached to the phenyl ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, 1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid has been evaluated for its ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. A study demonstrated that certain pyrazole derivatives showed high antinecroptotic activity, suggesting their potential as anticancer agents targeting specific pathways involved in tumor growth and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In a synthesis study involving related pyrazole derivatives, compounds were tested against various bacterial strains using the agar well diffusion method, showing promising results against both Gram-positive and Gram-negative bacteria . The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. Research on coordination complexes of pyrazole amide ligands revealed competitive antifungal properties against standard treatments, indicating potential for development into antifungal medications .

Enzyme Inhibition

The compound is being explored as an inhibitor of specific enzymes such as Factor XIa (FXIa), which plays a role in the coagulation cascade. A study focused on synthesizing a series of pyrazole derivatives demonstrated that modifications to the structure could enhance FXIa inhibitory potency, with some compounds exhibiting Ki values in the nanomolar range . This suggests potential therapeutic applications in anticoagulation therapy.

Coordination Chemistry

The coordination chemistry involving pyrazole derivatives has been a focal point due to their ability to form stable complexes with transition metals. These complexes can exhibit enhanced biological activity and are being studied for their use in catalysis and as diagnostic tools in biological systems .

Polymer Chemistry

Pyrazole derivatives like this compound are being investigated for their role in polymer chemistry, particularly in the development of new materials with enhanced thermal and mechanical properties. The incorporation of such compounds into polymer matrices can lead to materials with improved performance characteristics suitable for industrial applications.

Nanotechnology

The unique structural features of pyrazole compounds allow for their use in nanotechnology, particularly in the synthesis of nanoparticles with specific functionalities. These nanoparticles can be utilized in drug delivery systems or as contrast agents in imaging techniques due to their biocompatibility and functionalization capabilities.

Case Study: Anticancer Activity Evaluation

A systematic evaluation was conducted on a series of pyrazole derivatives, including this compound, against various cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Derivative A | MCF-7 | 10 | HDAC inhibition |

| Derivative B | HeLa | 15 | Apoptosis induction |

| This compound | A549 | 12 | Necroptosis pathway |

Case Study: Antimicrobial Efficacy

In vitro tests were performed to evaluate the antimicrobial efficacy of the compound against common pathogens:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

These studies highlight the compound's potential as a lead structure for developing novel antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Substituent Variations at Position 5

The C5 substituent significantly influences electronic, steric, and solubility properties:

Key Observations :

Variations at Position 3 and Position 1

Biological Activity

1-Methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound belonging to the pyrazole family. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in drug development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 244.29 g/mol. The structure includes a pyrazole ring, a carboxylic acid group, and an amide linkage which contributes to its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Pyrazole Ring | Provides core structure for biological activity |

| Carboxylic Acid Group | Enhances solubility and interaction with biological targets |

| Amide Linkage | Increases binding affinity to target proteins |

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, with promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of key enzymes or disruption of cell membrane integrity.

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 family proteins.

Case Studies

- Inhibition of Mycobacterium tuberculosis : A high-throughput screening identified amide inhibitors against pantothenate synthetase, showcasing the potential of related compounds in combating tuberculosis .

- FXIa Inhibitors : Fragment-based lead generation studies have identified pyrazole derivatives as promising candidates for FXIa inhibitors, which are crucial for developing anticoagulant therapies .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer proliferation.

- Receptor Modulation : It may act as a modulator for various receptors involved in disease processes.

Summary of Key Studies

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins. These studies provide insights into binding affinities and potential modifications to enhance efficacy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazole carboxylate intermediates. For example, ethyl 1-methyl-1H-pyrazole-4-carboxylate derivatives are hydrolyzed under basic conditions (4% NaOH in ethanol, reflux for 15 minutes) to yield carboxylic acid precursors, followed by amidation with 3-phenylpropanoyl chloride in acetonitrile under reflux . Key factors affecting yield include:

- Catalyst choice : Pd-C catalysts are used for hydrogenation steps (e.g., nitro to amino group reduction) at 50 psi for 24 hours .

- Purification : Crystallization with ethanol or recrystallization from acetonitrile improves purity (>95% by GC) .

- Reaction time : Prolonged reflux (8–24 hours) ensures complete coupling of amide groups .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 3.63 ppm, aromatic protons at δ 6.60–7.81 ppm) and confirms substitution patterns on the pyrazole ring .

- IR spectroscopy : Identifies carboxylic acid (broad OH stretch ~2500–3500 cm⁻¹), amide (C=O stretch ~1670–1680 cm⁻¹), and aromatic C-H stretches .

- Elemental analysis : Validates empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms are critical for accurate thermochemical predictions. For example:

- HOMO-LUMO gaps : Calculated using basis sets like 6-31G* to assess electrophilicity and charge distribution .

- Reaction mechanisms : DFT simulations model amide bond formation energetics, validating experimental activation barriers (e.g., coupling with cinnamoyl chlorides) .

- Validation : Experimental IR and NMR data are compared to DFT-predicted vibrational frequencies and chemical shifts .

Q. What methodological approaches are used to evaluate its biological activity against biofilm-forming pathogens like Candida albicans?

- Methodological Answer :

- In vitro biofilm assays : Compounds are screened at 10–100 µM concentrations using crystal violet staining to quantify biofilm biomass reduction .

- Minimum inhibitory concentration (MIC) : Determined via microdilution assays in RPMI-1640 medium, with activity correlated to substituent effects (e.g., electron-withdrawing groups enhance potency) .

- Cytotoxicity profiling : Parallel testing on mammalian cell lines (e.g., HEK-293) ensures selectivity (IC₅₀ > 100 µM) .

Q. How do structural modifications (e.g., substituent variation) impact stability and degradation pathways?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4 weeks. Degradation products (e.g., decarboxylated derivatives) are analyzed via HPLC-MS .

- pH-dependent hydrolysis : Incubation in buffers (pH 1–13) identifies labile bonds (e.g., amide cleavage under acidic conditions) .

- Computational QSPR models : Predict hydrolysis rates based on substituent electronic parameters (Hammett σ values) .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for analogous pyrazole-carboxylic acids: How to resolve them?

- Methodological Answer : Contradictions arise from varying reaction scales or purification methods. For example:

- Scale effects : Milligram-scale syntheses report lower yields (50–60%) due to handling losses, while gram-scale reactions achieve >80% yields after optimization .

- Chromatography vs. crystallization : Column chromatography (silica gel, ethyl acetate/hexane) may recover more product than ethanol crystallization but introduces solvent impurities .

Methodological Best Practices

- Synthesis : Use anhydrous acetonitrile for amide couplings to minimize side reactions .

- Characterization : Combine XRD with NMR to resolve stereochemical ambiguities in crystalline derivatives .

- Biological assays : Include positive controls (e.g., fluconazole for antifungal activity) and validate via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.